Tetradecylguanidine monohydrochloride CAS 19098-08-9 chemical properties
Tetradecylguanidine monohydrochloride CAS 19098-08-9 chemical properties
Executive Summary
Tetradecylguanidine monohydrochloride (CAS 19098-08-9) is a cationic amphiphile characterized by a 14-carbon saturated alkyl tail and a polar guanidinium headgroup. Unlike quaternary ammonium compounds (QACs) which maintain a fixed positive charge, the guanidinium moiety offers unique hydrogen-bonding capabilities (bidentate motifs) that enhance interactions with phosphate groups in nucleic acids and anionic phospholipids in bacterial membranes.
This compound serves two distinct but mechanically related roles in biotechnology:
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Gene Delivery: As a cationic lipid, it complexes with negatively charged genetic material (DNA/RNA) to facilitate endosomal escape and cytosolic delivery.
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Antimicrobial Agent: It acts as a membrane disruptor, exhibiting broad-spectrum efficacy against Gram-negative and Gram-positive bacteria by destabilizing the lipid bilayer.
Physicochemical Profile
The amphiphilic nature of Tetradecylguanidine HCl dictates its behavior in solution. The C14 tail provides significant hydrophobicity for membrane insertion, while the guanidinium head ensures water solubility and electrostatic attraction to anionic targets.
Table 1: Chemical Specifications
| Property | Specification |
| CAS Number | 19098-08-9 |
| IUPAC Name | 1-Tetradecylguanidine hydrochloride |
| Molecular Formula | C₁₅H₃₃N₃[1][2] · HCl |
| Molecular Weight | 291.91 g/mol (Free base: ~255.45 g/mol ) |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in Ethanol, Methanol, DMSO; Sparingly soluble in water (micelle forming) |
| pKa (Guanidinium) | ~12.5 (Highly basic, protonated at physiological pH) |
| Melting Point | 150–160 °C (Decomposes) |
| Critical Micelle Conc. (CMC) | ~0.5 – 1.0 mM (Estimated based on C14 homologs) |
Mechanistic Functionality
The utility of Tetradecylguanidine HCl stems from the "Arginine Magic" effect—where the guanidinium group mimics the cell-penetrating properties of arginine-rich peptides (TAT peptides).
Mechanism of Action Diagram
The following diagram illustrates the dual pathways of Tetradecylguanidine: Path A (Transfection) and Path B (Antimicrobial Lysis).
Caption: Dual-action mechanism showing electrostatic complexation for gene delivery (Path A) and membrane insertion leading to lysis for antimicrobial activity (Path B).
Applications in Drug Development
Non-Viral Gene Delivery Vectors
Tetradecylguanidine is a structural analog to lipids like DOTAP but often exhibits lower cytotoxicity due to the delocalized charge of the guanidinium group.
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Lipid Nanoparticles (LNPs): Used as the primary cationic lipid to encapsulate mRNA.
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Helper Lipid Synergy: Often formulated with DOPE (fusogenic lipid) or Cholesterol (stabilizer) to enhance transfection efficiency.
Antimicrobial Adjuvants
In the era of Multi-Drug Resistance (MDR), this compound is investigated for:
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Efflux Pump Inhibition: The amphiphilic structure can disrupt the function of membrane-bound efflux pumps in Gram-negative bacteria.
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Synergy: Potentiates antibiotics (e.g., Tetracyclines) by increasing membrane permeability.
Experimental Protocols
Protocol A: High-Purity Synthesis of Tetradecylguanidine HCl
Rationale: Industrial synthesis often uses cyanamide, which can leave toxic residues. For pharmaceutical applications, the 1H-Pyrazole-1-carboxamidine route is preferred for higher purity and yield.
Materials:
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Tetradecylamine (1-Aminotetradecane) [CAS 2016-42-4]
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1H-Pyrazole-1-carboxamidine hydrochloride [CAS 4023-02-3]
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N,N-Diisopropylethylamine (DIPEA)
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Solvent: Anhydrous Ethanol or DMF
Step-by-Step Methodology:
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Dissolution: In a round-bottom flask, dissolve 10 mmol of Tetradecylamine in 20 mL of anhydrous ethanol.
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Reagent Addition: Add 10 mmol (1.0 eq) of 1H-Pyrazole-1-carboxamidine hydrochloride.
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Base Catalysis: Add 11 mmol of DIPEA to scavenge the acidic byproduct and drive the reaction forward.
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Reaction: Reflux the mixture at 70°C for 12–16 hours under nitrogen atmosphere.
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Monitoring: Monitor reaction progress via TLC (Mobile phase: CHCl₃:MeOH:NH₄OH 80:20:2). Look for the disappearance of the amine spot.
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Workup: Cool to room temperature. Evaporate solvent under reduced pressure.
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Purification:
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Redissolve residue in minimal hot ethanol.
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Precipitate by adding cold diethyl ether (10x volume).
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Filter the white precipitate and wash with cold ether.
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-
Validation: Confirm structure via ¹H-NMR (D₂O/CD₃OD). Look for the characteristic triplet at ~3.1 ppm (N-CH₂-R) and the absence of pyrazole aromatic protons.
Protocol B: Preparation of Cationic Liposomes (Transfection Reagent)
Rationale: To use Tetradecylguanidine for gene delivery, it must be assembled into a liposomal structure to protect the nucleic acid cargo.
Materials:
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Tetradecylguanidine HCl (Synthesized above)
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DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) [Helper Lipid][3]
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Chloroform (HPLC Grade)
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Nuclease-free water
Workflow:
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Stock Solutions: Prepare 10 mg/mL stocks of Tetradecylguanidine HCl and DOPE in chloroform.
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Mixing: Combine the lipids in a 1:1 molar ratio in a glass vial.
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Film Formation: Evaporate the chloroform using a nitrogen stream or rotary evaporator to form a thin, translucent lipid film on the vial walls.
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Desiccation: Place the vial under high vacuum for 2 hours to remove trace solvent.
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Hydration: Add nuclease-free water to achieve a final total lipid concentration of 1 mg/mL.
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Sonication: Sonicate the mixture (bath sonicator) at 40°C for 15 minutes until the solution becomes clear (indicates formation of Small Unilamellar Vesicles - SUVs).
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Sizing (Optional): Extrude through a 100 nm polycarbonate membrane for uniform particle size.
Quality Control & Stability
For research and pharmaceutical use, the following QC parameters are critical:
| Test | Method | Acceptance Criteria |
| Identification | ¹H-NMR / MS | Matches Reference Standard |
| Purity | HPLC-ELSD (Evaporative Light Scattering) | > 98.0% |
| Water Content | Karl Fischer Titration | < 1.0% (Hygroscopic nature) |
| Residual Solvents | GC-Headspace | < ICH Limits (e.g., Ethanol < 5000 ppm) |
Stability Note: Guanidine salts are generally stable but hygroscopic. Store at -20°C in a desiccator. Aqueous liposome formulations should be stored at 4°C and used within 2 weeks to prevent aggregation.
Safety & Handling (SDS Summary)
Hazard Classification:
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Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
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Serious Eye Damage: Category 1 (Causes serious eye damage - typical for cationic surfactants).
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Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life).
Precautions:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat.
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Inhalation: Avoid dust formation; use a fume hood during weighing.
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Disposal: Do not pour down the drain. Dispose of as hazardous chemical waste (halogenated organic).
References
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Vertex AI Search. (2025). Cationic lipids used in non-viral gene delivery systems.[4][5] Academic Journals. 4
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National Institutes of Health (NIH). (2025). Tri-peptide cationic lipids for gene delivery. PMC. 5
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PubChem. (2021).[6] Tetradecyl tetradecanoate (Related Structure/Properties). National Library of Medicine. 6[1][7]
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MCB Books. (2025). Properties of 1-Coco guanidinium chlorides. MakingChemBooks. 8[1][7]
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BenchChem. (2025). N,N'-Diphenylguanidine Monohydrochloride Synthesis (General Guanidine Synthesis). Technical Support Center. 7
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial Activity of THAM Trisphenylguanide against Methicillin-Resistant Staphylococcus aureus | PLOS One [journals.plos.org]
- 3. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 4. academicjournals.org [academicjournals.org]
- 5. Tri-peptide cationic lipids for gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CID 160370915 | C56H112O4 | CID 160370915 - PubChem [pubchem.ncbi.nlm.nih.gov]
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